Glycine, N-phenyl-N-(phenylsulfonyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)
Description
The compound Glycine, N-phenyl-N-(phenylsulfonyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI) features a hybrid structure combining an indole-2-one (isatin) core with glycine derivatized by phenylsulfonyl and phenyl groups (Fig. 1). While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs suggest roles in cytotoxic, anticonvulsant, or antiviral applications .
Properties
Molecular Formula |
C22H18N4O4S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C22H18N4O4S/c27-20(24-25-21-18-13-7-8-14-19(18)23-22(21)28)15-26(16-9-3-1-4-10-16)31(29,30)17-11-5-2-6-12-17/h1-14,23,28H,15H2 |
InChI Key |
LSAKFUNPVAQUBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
Glycine, N-phenyl-N-(phenylsulfonyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI) is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for 9CI is , with a molecular weight of 434.47 g/mol. The compound features a hydrazide functional group and an indole moiety, which are crucial for its biological activity. The presence of phenyl and sulfonyl groups enhances its reactivity and solubility, potentially improving bioavailability compared to other similar compounds.
Biological Activities
Research indicates that 9CI exhibits several significant biological activities:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Preliminary studies suggest that 9CI may induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways.
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of pathogenic microorganisms, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Similar indole derivatives have been linked to anti-inflammatory activity, suggesting that 9CI may also exert such effects through inhibition of pro-inflammatory cytokines.
The mechanisms by which 9CI exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, including:
- Enzymatic Inhibition : It may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Modulation : 9CI could act on various receptors that mediate cellular responses to external stimuli.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Case Study: Anticancer Activity
A study conducted on the effects of 9CI on human breast cancer cells revealed that the compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of Bcl-2 protein levels, which are critical in regulating apoptosis.
Case Study: Antimicrobial Efficacy
In vitro tests showed that 9CI exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could be a potential candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
Glycine, N-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-, (Z)- (9CI)
- Structure : Shares the indol-3-ylidene glycine scaffold but lacks phenylsulfonyl substitution.
- Molecular Formula : C₁₁H₁₀N₂O₃ vs. C₂₁H₁₇N₃O₄S (target compound).
- Molar Mass : 218.21 g/mol vs. 407.44 g/mol (target).
- Key Difference : Absence of sulfonyl groups reduces steric bulk and may alter solubility or receptor interactions .
2-{4-[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-phenylacetamide Derivatives (e.g., VS-06)
- Structure: Features an indol-3-ylidene core linked to phenoxy and N-phenylacetamide groups.
- Bioactivity : Demonstrates cytotoxicity (IC₅₀ ~5–8.5 pM) against CEM leukemia cells. Electron-withdrawing substituents enhance activity .
- Key Difference: Replacement of glycine hydrazide with acetamide and phenoxy groups may influence cellular uptake or target specificity.
Isatin Derivatives (e.g., Methisazone, Isatin Thiosemicarbazones)
- Structure : Retains the indole-2-one core but varies in substituents (e.g., thiosemicarbazone, Mannich bases).
- Bioactivity : Antiviral (e.g., variola inhibition), anticonvulsant, and antitumor activities reported. Methisazone is clinically used against poxviruses .
- Key Difference : The target compound’s phenylsulfonyl glycine hydrazide moiety may confer unique pharmacokinetic or binding properties compared to simpler isatin derivatives.
Table 1: Comparative Analysis of Structural and Functional Features
- Molecular Weight and Solubility : The target compound’s higher molar mass (407.44 g/mol) due to phenylsulfonyl groups may reduce aqueous solubility compared to simpler analogs like the (Z)-glycine derivative (218.21 g/mol).
- Bioactivity Trends: Electron-withdrawing groups (e.g., sulfonyl in the target) often enhance binding affinity but may reduce membrane permeability. In contrast, VS-06’s phenoxy group improves cytotoxicity via hydrophobic interactions .
Q & A
Basic Research Question
- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1650–1700 cm⁻¹ (indole-2-one and hydrazide) and sulfonyl (SO₂) bands at 1150–1350 cm⁻¹ .
- NMR Analysis :
- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular ion peaks and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .
What in vitro models are suitable for evaluating the anticancer potential of this compound, and which biomarkers should be monitored?
Advanced Research Question
- Cell Lines : Human leukemia (K562, REH), cervical carcinoma (HeLa), and murine leukemia (L1210) are standard for cytotoxicity screening .
- Assays :
- MTT/PrestoBlue : Quantify IC₅₀ values (e.g., 0.5–5 µM for potent derivatives) .
- Apoptosis Markers : Annexin V-FITC/PI staining and caspase-3/7 activation via flow cytometry .
- Mitochondrial Dysfunction : JC-1 staining for membrane potential collapse .
Biomarkers : DNA fragmentation (Comet assay), ROS levels (DCFH-DA probe), and Bcl-2/Bax ratios (Western blot) .
How can researchers design experiments to assess the compound’s cardioprotective effects against drug-induced toxicity?
Advanced Research Question
- Animal Models : Rat models treated with doxorubicin (15 mg/kg, i.p.) to induce cardiotoxicity .
- Biomarkers : Plasma CK-MB, LDH, AST, and triglycerides (ELISA kits); cardiac tissue catalase and SOD activity .
- Histopathology : Hematoxylin/eosin staining to evaluate myocardial degeneration and edema .
Dose-Response : Administer the compound (10–50 mg/kg, oral) pre- or post-doxorubicin to test prophylactic/therapeutic efficacy .
What computational strategies can elucidate structure-activity relationships (SAR) for optimizing biological activity?
Advanced Research Question
- Molecular Docking : Target proteins like topoisomerase II (anticancer) or NF-κB (anti-inflammatory) using AutoDock Vina .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with IC₅₀ values .
- ADMET Prediction : SwissADME or PreADMET to assess bioavailability, CYP450 interactions, and toxicity (e.g., Ames test predictions) .
How can researchers reconcile contradictory data on the compound’s cytotoxic vs. cytoprotective effects?
Advanced Research Question
- Mechanistic Context : Cytotoxicity may dominate in cancer cells (apoptosis induction via p53 activation), while cytoprotection in healthy cells could involve Nrf2-mediated antioxidant pathways .
- Dose Dependency : Low doses (nM–µM) may activate survival pathways (e.g., PI3K/Akt), while higher doses trigger apoptosis .
- Structural Modifications : Introduce substituents (e.g., methoxy groups) to enhance selective toxicity toward malignant vs. normal cells .
What electrochemical methods are applicable for detecting this compound or its metabolites in biological samples?
Advanced Research Question
- Modified Electrodes : Carbon nanotube paste electrodes functionalized with hydrazine derivatives (e.g., 2PHC) improve sensitivity .
- Voltammetry : Differential pulse voltammetry (DPV) detects oxidation peaks at ~0.2–0.4 V (vs. Ag/AgCl) with nanomolar detection limits .
- Sample Prep : Plasma protein precipitation (acetonitrile) followed by SPE (C18 cartridges) reduces matrix interference .
How can in silico and in vitro data be integrated to prioritize derivatives for preclinical testing?
Advanced Research Question
- Screening Cascade :
- Virtual Screening : Filter derivatives for drug-likeness (Lipinski’s rules) and synthetic feasibility .
- In Silico Toxicity : Predict hepatotoxicity (e.g., ProTox-II) and cardiotoxicity (hERG inhibition) .
- In Vitro Prioritization : Test top candidates in parallel assays (cytotoxicity, antioxidant activity) .
- Hit Criteria : IC₅₀ < 1 µM (anticancer), >50% reduction in ROS (cardioprotection), and >30% oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
